Home > Products > Screening Compounds P81652 > 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol - 1484868-13-4

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

Catalog Number: EVT-2875077
CAS Number: 1484868-13-4
Molecular Formula: C15H17N3O
Molecular Weight: 255.321
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[4-(4-Chlorophenyl)-4-hydroxypiperidinyl]methylindole (L741,626)

    Compound Description: L741,626 is a dopamine D2 receptor-selective antagonist with a Ki(D2R/D3R) ratio of 11.2:163 nM. [] This compound has been used as a lead structure for developing new dopamine D2-like receptor ligands. []

    Relevance: While L741,626 contains a piperidine ring instead of the 8-azabicyclo[3.2.1]octane scaffold found in 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, it shares a similar spatial arrangement of pharmacophoric elements, including an aromatic ring and a nitrogen atom, which are important for interaction with dopamine receptors. Research on L741,626 and its analogs focuses on understanding structure-activity relationships and exploring modifications to achieve subtype selectivity within the dopamine D2-like receptor family. This research direction is relevant to the development of compounds like 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, which may also target similar receptor families and require optimization for selectivity and potency. []

N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Derivatives

    Compound Description: This series of compounds represents a group of dopamine D2-like receptor ligands developed based on the structure of L741,626. [] Modifications include replacing the piperidine ring with a tropane ring (8-azabicyclo[3.2.1]octane) and introducing various substituents on the nitrogen atom and the aryl ring. []

    Relevance: This group of compounds shares the core 8-azabicyclo[3.2.1]octan-3-ol scaffold with 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol. [] Specifically, compound 31 from this study, with a Ki(D2R/D3R) of 33.4:15.5 nM, highlights the impact of incorporating the tropane ring. [] Further modifications explored in this research, such as the introduction of 3-benzofurylmethyl substituents (e.g., compound 45 with a Ki(D2R/D3R) of 1.7:0.34 nM) leading to improved D3 receptor binding affinity, provide valuable insights for designing and optimizing the activity of 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol. Understanding the structure-activity relationships within this class of compounds can guide modifications to the quinazoline moiety or the 8-azabicyclo[3.2.1]octan-3-ol core to enhance the desired biological activity and target selectivity of 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol. []

8-[bis(2-Methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510)

    Compound Description: SCH 221510 is a novel, potent, and selective nociceptin opioid receptor (NOP) agonist with an EC50 of 12 nM and a Ki of 0.3 nM. [, , ] It exhibits anxiolytic-like effects in various animal models without disrupting overt behavior at effective doses. [] SCH 221510 shows high selectivity for NOP over other opioid receptors (μ, κ, and δ) by more than 50-fold. []

    Relevance: SCH 221510 shares the 8-azabicyclo[3.2.1]octan-3-ol core structure with 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol. [, , ] While SCH 221510 targets the NOP receptor, its structural similarity to 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol provides valuable insights for understanding the structure-activity relationship of compounds containing this specific bicyclic system. Notably, the presence of a bulky substituent at the 8-position, as seen in both SCH 221510 and 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, might be crucial for interacting with the target receptors and influencing their biological activity. Understanding the binding interactions of SCH 221510 with NOP could provide a basis for exploring the binding interactions of 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol with its potential targets.

    Compound Description: These are two isomers of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol that differ in the orientation of the hydroxyl group at the 3-position. []

    Relevance: Both isomers share the 8-azabicyclo[3.2.1]octan-3-ol core structure with 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol. [] While the biological activity of these isomers remains unexplored, their structural similarity to 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol offers valuable insights into potential chemical modifications.

5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

    Compound Description: PQR620 is a potent and selective inhibitor of mTORC1/2 kinase, demonstrating significant antitumor effects in vitro and in vivo. [] It exhibits good brain penetration and favorable pharmacokinetic properties in mice. []

    Relevance: Although PQR620 incorporates a 3-oxa-8-azabicyclo[3.2.1]octane moiety, distinct from the 8-azabicyclo[3.2.1]octan-3-ol core in 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, both compounds share a similar bicyclic structure. [] This structural similarity suggests a potential connection in their binding interactions with target proteins, considering the importance of spatial arrangements of pharmacophoric elements. Studying the structure-activity relationship of PQR620 as a potent mTORC1/2 inhibitor could provide insights into modifying 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol to potentially target similar kinases or explore different therapeutic applications. []

1-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-3-(2-fluoroethyl)urea (ATPFU)

    Compound Description: [(18)F]ATPFU is designed as a PET ligand for imaging the mammalian target of rapamycin (mTOR). []

    Relevance: Although [(18)F]ATPFU contains an 8-oxa-3-azabicyclo[3.2.1]octane moiety, distinct from the 8-azabicyclo[3.2.1]octan-3-ol core in 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, the presence of a similar bicyclic structure suggests the potential for shared binding interactions with target proteins. []

    Compound Description: ABD-1970 is a highly potent and selective monoacylglycerol lipase (MGLL) inhibitor. [] It elevates brain 2-AG levels and demonstrates antinociceptive and antipruritic activity in rodent models. []

    Relevance: ABD-1970, containing an 8-oxa-3-azabicyclo[3.2.1]octane moiety, shares a structural resemblance to the 8-azabicyclo[3.2.1]octan-3-ol core in 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, despite the presence of an oxygen atom in the bicyclic system. []

    Compound Description: These compounds are isomers that help understand the importance of nitrogen location on the tropane ring system for binding to the cocaine receptor. []

    Relevance: These compounds, while having a different nitrogen position compared to 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, offer insights into the structure-activity relationship of bicyclic systems related to the tropane scaffold. []

Triterpene Derivatives of Lupeol

    Compound Description: These are a class of compounds with potent antiviral activity against HIV. [] They are structurally characterized by a lupane skeleton, a pentacyclic triterpenoid framework.

    Relevance: While structurally distinct from 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, some triterpene derivatives of lupeol contain substituted 8-azabicyclo[3.2.1]octane moieties as part of their larger structure. [] This inclusion suggests the potential utility of this bicyclic system in interacting with biological targets, even within complex molecular architectures.

    Compound Description: This compound is a tropane derivative with a defined stereochemistry. [] Its structure provides insights into the conformational preferences of the 8-azabicyclo[3.2.1]octane system.

    Relevance: This compound shares the core 8-azabicyclo[3.2.1]octane structure with 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol. [] Although its specific biological activity is not mentioned, its structural information can be valuable in understanding the conformational flexibility and potential binding modes of 8-(quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol.

Overview

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound exhibits significant pharmacological properties, making it a subject of interest in medicinal chemistry. Its structure features a bicyclic system, which is characteristic of various bioactive molecules, particularly those targeting neurological and oncological pathways.

Source

The compound is derived from the quinazoline family, which is known for its diverse biological activities. It has been synthesized and studied in various research contexts, particularly for its potential as a therapeutic agent against diseases related to abnormal cell growth, including cancer. The synthesis methods and applications of this compound have been documented in several patents and scientific literature .

Classification

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol can be classified under:

  • Heterocyclic Compounds: It contains nitrogen atoms in its ring structure.
  • Pharmaceutical Compounds: Due to its potential therapeutic uses.
  • Quinazoline Derivatives: As it is structurally related to quinazoline.
Synthesis Analysis

Methods

The synthesis of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions that may include cyclization and substitution reactions to form the bicyclic structure and introduce the quinazoline moiety.

Technical Details

  1. Starting Materials: Common precursors include substituted anilines and various carbonyl compounds.
  2. Reagents: Common reagents may include acid chlorides, bases for deprotonation, and solvents like dimethylformamide or dichloromethane.
  3. Reaction Conditions: The reactions are often conducted under controlled temperature and pressure conditions, with careful monitoring to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol consists of:

  • A bicyclic framework (8-azabicyclo[3.2.1]octane).
  • A quinazoline ring attached at the 8-position.
  • A hydroxyl group at the 3-position.

Data

The molecular formula is C13H14N2OC_{13}H_{14}N_{2}O, with a molar mass of approximately 230.26 g/mol. The compound's specific stereochemistry contributes to its biological activity.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles, including:

  1. Nucleophilic Substitution: Involving the nitrogen atoms in the quinazoline ring.
  2. Reduction Reactions: To modify functional groups such as ketones or aldehydes.
  3. Acylation Reactions: To introduce acyl groups that can enhance biological activity.

Technical Details

These reactions often require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and precise stoichiometry of reactants to ensure high yields.

Mechanism of Action

Process

The mechanism of action for 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol primarily involves:

  1. Inhibition of Protein Tyrosine Kinases: This class of enzymes plays a crucial role in cell signaling pathways that regulate cell growth and differentiation.
  2. Blocking Growth Factor Receptors: By interfering with these receptors, the compound can prevent abnormal cell proliferation associated with cancer.

Data

Studies indicate that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  2. Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in the quinazoline moiety.
Applications

Scientific Uses

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol has several potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer drugs.
  2. Research Tools: In studies focusing on protein tyrosine kinase inhibition and related signaling pathways.
  3. Therapeutic Agents: Potential use in treating diseases characterized by uncontrolled cell growth, including various cancers.

This compound exemplifies the ongoing research into quinazoline derivatives as promising candidates for novel therapeutic agents in modern medicine .

Properties

CAS Number

1484868-13-4

Product Name

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

IUPAC Name

8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol

Molecular Formula

C15H17N3O

Molecular Weight

255.321

InChI

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2

InChI Key

QKLJWCBUGRPHSY-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.